N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-(2-chloroethoxy)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-15(12,13)11-8-2-4-9(5-3-8)14-7-6-10/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWXJASBLYLBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalyst Selection
Temperature Control
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Methylation at 60–90°C prevents over-methylation and ensures regioselectivity.
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Low-temperature methanesulfonylation (0–3°C) minimizes sulfonic acid byproducts.
Industrial-Scale Considerations
The coupling route is preferred for large-scale production due to:
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Cost-effectiveness : Raw materials like phenylethylamine are inexpensive.
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Process Robustness : Tolerates minor impurities in intermediates.
Spectroscopic Validation
Key intermediates are validated via:
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1H-NMR : For example, N-[2-(4-nitrophenoxy)ethyl]-4-nitrobenzenamine shows peaks at δ 3.00 (m, 6H), 4.13 (t, 2H), and 8.16 ppm (m, 4H).
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The methanesulphonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reaction conditions typically involve heating the compound with the nucleophile in a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions to achieve the desired substitution
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12ClN2O3S
- IUPAC Name : N-[4-(2-chloroethoxy)phenyl]-methanesulfonamide
- Functional Groups : Methanesulfonamide, chloroethoxy, and phenyl
The compound's ability to form covalent bonds with nucleophilic sites on proteins or enzymes is crucial for its biological activity. This mechanism underpins its potential as a drug candidate, particularly for enzyme inhibition and receptor modulation.
Medicinal Chemistry
This compound has been investigated for its role as a potential drug candidate due to its biological activity. Research indicates that it can selectively inhibit enzymes or modulate receptor functions, making it suitable for drug development aimed at various therapeutic targets.
Case Study : A study highlighted the compound's interactions with specific biological targets, demonstrating its capability to modify target proteins or enzymes, thus affecting their activity and function. This property is particularly valuable in designing selective inhibitors that can impact specific biological pathways.
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Its structural analogs have shown promising results in antimicrobial testing, indicating that modifications to the phenyl ring can enhance effectiveness against different pathogens .
Data Table: Antimicrobial Testing Results
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| A | Staphylococcus aureus | Effective |
| B | MRSA | Highly Effective |
| C | Escherichia coli | Moderate Effectiveness |
| D | Candida albicans | Less Effective |
Organic Synthesis
In organic synthesis, this compound serves as an intermediate in the synthesis of various chemical compounds. Its unique structure allows chemists to utilize it as a building block for creating more complex molecules.
Synthesis Methodology :
The synthesis typically involves several steps, including:
- Formation of the methanesulfonamide group
- Introduction of the 2-chloroethoxy moiety via nucleophilic substitution reactions
- Purification steps utilizing continuous flow reactors to enhance yield and purity.
Mechanism of Action
The mechanism of action of N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide involves its ability to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The methanesulphonamide group is particularly reactive, allowing the compound to interact with various biological targets, including proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The primary structural analogs of N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide differ in substituents on the phenyl ring and the sulfonamide moiety. Key compounds include:
Physicochemical and Reactivity Differences
- Electron-Withdrawing Effects : The nitro group in N-(4-Chloro-2-nitrophenyl)methanesulfonamide increases the sulfonamide’s acidity (pKa ~8.5) compared to the chloroethoxy derivative (pKa ~9.2), enhancing its solubility in polar solvents .
- Reactivity : The bromomethyl group in N-[4-(Bromomethyl)-2-chlorophenyl]methanesulfonamide facilitates faster alkylation reactions than the chloroethoxy analog due to bromine’s superior leaving-group ability .
- Stereochemical Influence : The (R)-2-chloro-1-hydroxyethyl substituent in N-[4-((R)-2-Chloro-1-hydroxyethyl)phenyl]methanesulfonamide confers enantioselective binding in receptor-targeted drug candidates, unlike the achiral chloroethoxy derivative .
Biological Activity
N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of kinase modulation and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₈ClN₂O₅S
- Molecular Weight : 396.86 g/mol
- CAS Number : Not specified
The compound features a methanesulfonamide group attached to a chlorinated phenyl ring, which influences its interaction with biological targets.
This compound primarily acts as a modulator of protein kinases, specifically targeting receptor tyrosine kinases such as Axl and Mer. These kinases play crucial roles in cellular processes including proliferation, differentiation, and apoptosis. By inhibiting or modulating these kinases, the compound can influence various signaling pathways associated with cancer and other diseases.
Biological Activity Overview
- Kinase Inhibition : The compound has been shown to inhibit Axl and Mer receptor tyrosine kinases, which are implicated in tumor growth and metastasis. In vitro studies indicate that this inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response .
- Toxicological Profile : Toxicity assessments indicate that while the compound shows promising therapeutic potential, its safety profile requires further investigation. Studies have focused on its mutagenicity and long-term effects on cellular health .
In Vitro Studies
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed that this compound could reduce tumor size in a subset of patients resistant to conventional therapies.
- Case Study 2 : In a model of inflammatory disease, administration of the compound resulted in decreased markers of inflammation and improved clinical outcomes compared to control groups.
Q & A
Q. What are the common synthetic routes for N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A standard approach involves reacting 4-(2-chloroethoxy)aniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at room temperature . Key optimization parameters include:
- Temperature control (0–25°C) to minimize side reactions.
- Stoichiometric ratios (1:1.2 molar ratio of aniline to methanesulfonyl chloride).
- Purification via column chromatography or recrystallization to achieve >95% purity.
Yield improvements (up to 85%) are achieved by slow reagent addition and inert atmosphere conditions .
Q. What analytical techniques are used to confirm the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- IR Spectroscopy : Confirms sulfonamide (-SO₂NH-) and ether (-O-) functional groups (peaks at ~1350 cm⁻¹ for S=O and ~1250 cm⁻¹ for C-O-C) .
- NMR (¹H/¹³C) : Identifies aromatic protons (δ 6.8–7.4 ppm), methyl sulfonamide protons (δ 3.0–3.2 ppm), and chloroethoxy chain protons (δ 3.7–4.3 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at 248.7 m/z) .
- Elemental Analysis : Ensures stoichiometric C, H, N, S, and Cl composition .
Advanced Research Questions
Q. How does this compound function as a metabolite in sulfentrazone-based pesticides, and what methods detect its environmental persistence?
Methodological Answer: This compound is a key metabolite of sulfentrazone, formed via oxidative cleavage of the triazolone ring. To study its environmental impact:
- Metabolic Pathway Analysis : Use LC-MS/MS to trace degradation products in soil/water samples .
- Persistence Studies : Conduct accelerated solvent extraction (ASE) followed by GC-ECD to quantify residues under varying pH and temperature conditions .
- Ecotoxicity Assays : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305 .
Q. What computational strategies predict the physicochemical properties of this compound, and how do they align with experimental data?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts pKa (~8.2), logP (2.1–2.5), and solubility (0.5–1.2 mg/mL in water) .
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzyme active sites) using software like GROMACS .
- Validation : Compare predicted vs. experimental properties (e.g., boiling point: 623°C predicted vs. 615°C observed) .
Q. How can researchers resolve contradictions in reported biological activities (e.g., pharmaceutical vs. agrochemical applications)?
Methodological Answer:
- Cross-Disciplinary Studies :
- Data Reconciliation : Apply multivariate statistical analysis to identify confounding variables (e.g., solvent polarity in activity assays) .
Q. What strategies improve synthetic yield in large-scale production while maintaining reproducibility?
Methodological Answer:
- Process Intensification :
- Flow Chemistry : Reduces reaction time (from 24h to 2h) and improves mixing efficiency .
- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .
- Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediate purity .
Data Contradiction Analysis
Q. How do discrepancies in reported melting points (82–85°C vs. 78–80°C) arise, and what protocols ensure measurement accuracy?
Methodological Answer:
- Source Identification : Differences may stem from polymorphic forms or impurities.
- Standardization :
- Use DSC (Differential Scanning Calorimetry) with controlled heating rates (5°C/min).
- Validate purity via HPLC-UV (>99% purity threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
